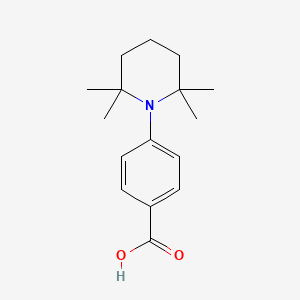
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-: is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a 2,2,6,6-tetramethyl-1-piperidinyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics. The process can achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoate derivatives.
Reduction: Reduction reactions can convert it into different piperidinyl derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate esters, while reduction can produce various piperidinyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is used as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers by acting as a hindered amine light stabilizer (HALS) .
Biology: The compound has applications in biological research, particularly in studying the effects of oxidative stress and free radical scavenging. Its stable piperidinyl group makes it an excellent model compound for such studies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Research is ongoing to understand its full potential in medical applications .
Industry: Industrially, it is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidinyl group acts as a scavenger for free radicals, thereby protecting the material or biological system from oxidative damage. This mechanism is particularly important in its role as a hindered amine light stabilizer (HALS) in polymer chemistry .
Comparison with Similar Compounds
- Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
- 2,2,6,6-Tetramethylpiperidine
Comparison: Compared to similar compounds, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is unique due to its specific substitution pattern, which imparts greater stability and effectiveness as a stabilizer. The presence of the piperidinyl group enhances its ability to scavenge free radicals, making it more effective in preventing oxidative degradation .
Properties
CAS No. |
503822-02-4 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-5-11-16(3,4)17(15)13-8-6-12(7-9-13)14(18)19/h6-9H,5,10-11H2,1-4H3,(H,18,19) |
InChI Key |
AUSSELWRRDVFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C2=CC=C(C=C2)C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


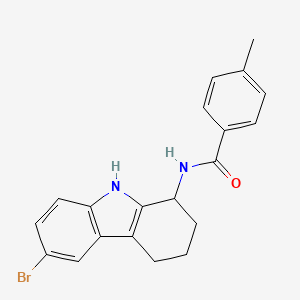
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
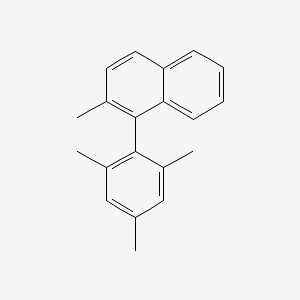
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
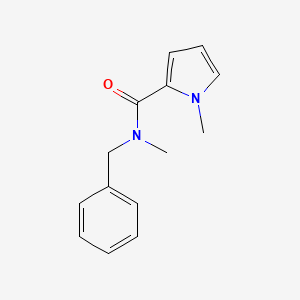
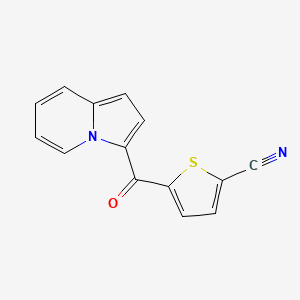
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

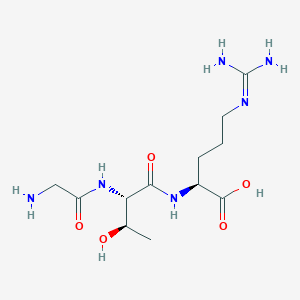

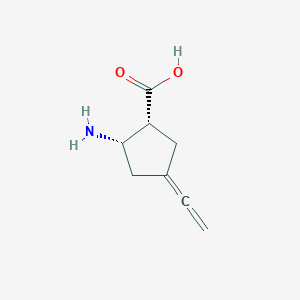

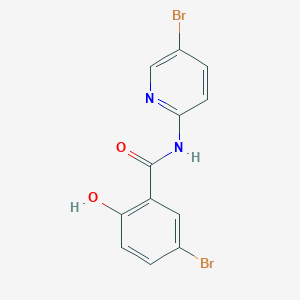
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
